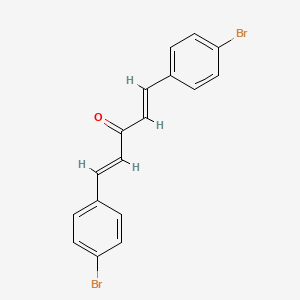
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one is an organic compound characterized by the presence of two bromophenyl groups attached to a penta-1,4-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one typically involves an aldol condensation reaction. In a common method, 2 mmol of the starting material, such as (1E,4E)-1,5-bis(substitutedphenyl)penta-1,4-dien-3-one, is taken in a 50 ml round bottom flask. To this, 15 ml of glacial acetic acid is added, and the mixture is shaken vigorously to dissolve completely .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism by which (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,5-bis(4-methylphenyl)penta-1,4-dien-3-one: This compound has a similar structure but with methyl groups instead of bromine atoms.
Uniqueness
The presence of bromine atoms in (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where bromine’s electronic effects are advantageous.
Propiedades
Fórmula molecular |
C17H12Br2O |
|---|---|
Peso molecular |
392.1 g/mol |
Nombre IUPAC |
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |
Clave InChI |
WOPPTRDHNGHVRF-YDWXAUTNSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Br)Br |
SMILES canónico |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


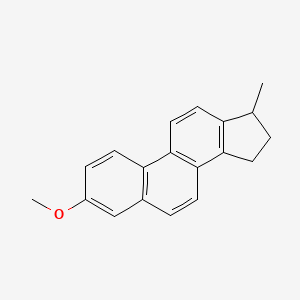

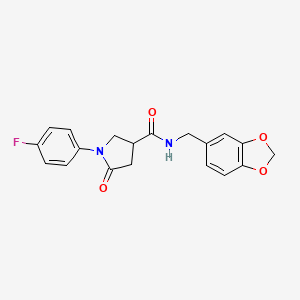
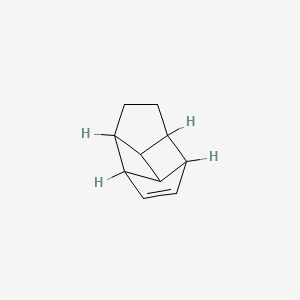

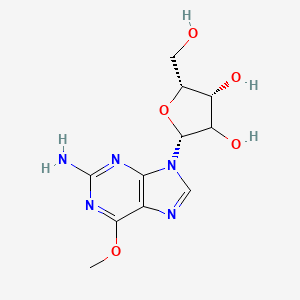
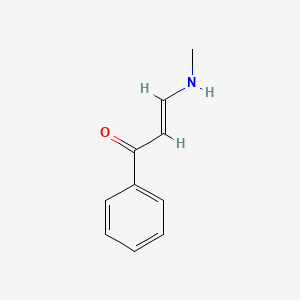
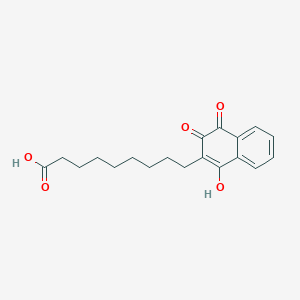
![10a-Hydroxydecahydrobenzo[8]annulen-5(1h)-one](/img/structure/B11943168.png)
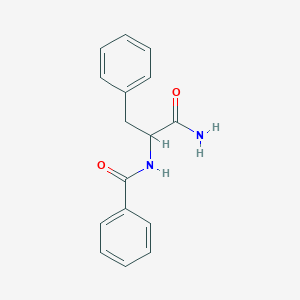

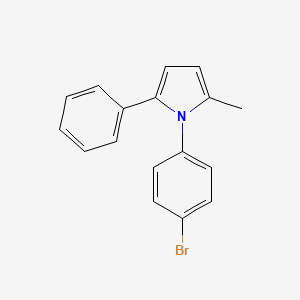
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)
